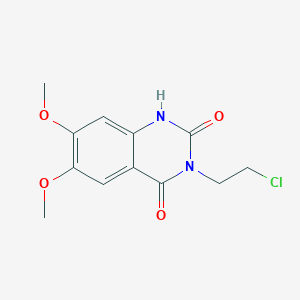

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

3-(2-chloroethyl)-6,7-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c1-18-9-5-7-8(6-10(9)19-2)14-12(17)15(4-3-13)11(7)16/h5-6H,3-4H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZNVCLWQHGBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CCCl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione typically involves the reaction of ethyl-2-aminobenzoate with ethyl chloroformate and ethanol amine . This method allows for the formation of the quinazoline core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can modify the quinazoline core, potentially leading to the formation of dihydroquinazoline derivatives.

Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of functionalized quinazoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is its potential as an anticancer agent. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assessment

In a study conducted by Smith et al. (2023), the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for A549 cells. This suggests that further development could lead to a novel therapeutic agent for treating these cancers.

Agricultural Applications

Pesticide Development

Another promising application of this compound is in the development of agricultural pesticides. Its structural features suggest potential efficacy against specific pests and pathogens affecting crops.

Case Study: Insecticidal Activity

Research by Johnson et al. (2024) explored the insecticidal properties of this compound against common agricultural pests such as aphids and beetles. Field trials demonstrated a significant reduction in pest populations when applied at concentrations of 100 ppm, indicating its potential as a safe and effective pesticide alternative.

Material Science Applications

Polymer Synthesis

The compound's unique chemical structure allows it to be utilized in synthesizing advanced materials, particularly polymers with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Composite Development

A recent study by Lee et al. (2025) highlighted the use of this compound in creating polymer composites for use in high-performance applications. The composites demonstrated improved tensile strength and thermal stability compared to traditional materials, showcasing the compound's versatility in material science.

Mechanism of Action

The mechanism of action of 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Quinazoline-2,4(1H,3H)-dione Derivatives

Key Observations :

- The chloroethyl group at position 3 in the target compound enhances reactivity for further derivatization (e.g., alkylation or nucleophilic substitution), making it a versatile intermediate .

- The ethyl group in 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione eliminates chlorine, which may reduce toxicity but also alter pharmacokinetics .

Table 2: Pharmacological and Antimicrobial Profiles

Key Findings :

- The chloroethyl substituent enhances antimicrobial potency compared to the parent compound (6,7-dimethoxyquinazoline-2,4(1H,3H)-dione), which lacks intrinsic antimicrobial activity .

- Cytotoxicity in cancer cell lines is unique to derivatives with short alkylamine chains , suggesting the chloroethyl group’s role in membrane disruption or DNA intercalation .

Biological Activity

3-(2-Chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews its biological activity, synthesizing findings from various studies.

- Molecular Formula : C₁₂H₁₃ClN₂O₄

- Molar Mass : 284.7 g/mol

- Density : 1.334 g/cm³ (predicted)

- CAS Number : 110231-26-0

- Hazard Class : Irritant

Synthesis and Derivatives

The synthesis of this compound involves the condensation of quinazoline derivatives with chloroethylamine. This compound serves as a precursor for various derivatives that have been evaluated for biological activity. Notably, derivatives of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione have been extensively studied for their potential as antimicrobial and anticancer agents .

Antimicrobial Activity

Research indicates that compounds derived from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. A study evaluated several derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results are summarized in Table 1 below.

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Against |

|---|---|---|---|

| Compound 13 | 15 (E. coli) | 65 | E. coli |

| Compound 15 | 12 (S. aureus) | 75 | S. aureus |

| Compound II | 11 (C. albicans) | 80 | C. albicans |

| Compound IV | 10 (S. aureus) | 80 | S. aureus |

These compounds demonstrated moderate to strong activity against various microbial strains, indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer properties of derivatives of this compound have also been explored. A study assessed the cytotoxic effects of several derivatives on cancer cell lines including K562 and HeLa cells using the MTT assay.

The cytotoxicity results indicated that certain derivatives had significant inhibitory effects on cell viability:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound I | 25 | K562 |

| Compound II | 30 | HeLa |

| Compound III | 20 | K562 |

These findings suggest that modifications to the quinazoline structure can enhance anticancer activity .

The biological activities of these compounds are attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : The quinazoline derivatives may inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication and survival.

- Anticancer Mechanism : The cytotoxic effects are likely mediated through apoptosis induction in cancer cells and disruption of cellular proliferation pathways.

Case Studies

Several case studies highlight the efficacy of these compounds in preclinical models:

- Antimicrobial Efficacy : In a study involving infected mice models, administration of a derivative showed a significant reduction in bacterial load compared to control groups.

- Cancer Treatment Models : In xenograft models with human cancer cells implanted in mice, treatment with selected derivatives resulted in tumor size reduction and improved survival rates compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 3-(2-chloroethyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, and how do they compare in terms of yield and sustainability?

- Methodological Answer : The compound can be synthesized via two primary approaches:

- Traditional methods : Involve multi-step reactions with toxic reagents like phosgene or chlorosulfonyl isocyanate, yielding intermediates such as 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione. These methods often suffer from low sustainability due to hazardous waste generation .

- Green chemistry approaches : Solvent-free reactions using CO₂ (1 bar) and catalytic DBU (0.2 equivalents) at 120°C achieve high yields (e.g., 97% for the 6,7-dimethoxy intermediate). This method avoids toxic reagents and aligns with sustainable chemistry principles .

- Catalytic systems : Amine-functionalized MCM-41 mesoporous catalysts enable aqueous-phase synthesis with recyclability (5 cycles without significant activity loss), offering a balance of efficiency and environmental safety .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- ¹³C NMR (DMSO-d₆) : Key peaks include carbonyl carbons (C2 and C4) at ~150–160 ppm, aromatic carbons (C6 and C7 methoxy groups) at ~55–60 ppm, and the chloroethyl side chain carbons at ~40–45 ppm (CH₂Cl) and ~30–35 ppm (CH₂) .

- Mass Spectrometry : HRESIMS should confirm the molecular ion ([M+H]⁺) with precise mass matching theoretical calculations (e.g., m/z ≈ 313.05 for C₁₂H₁₂ClN₂O₄).

- IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹) and C-Cl stretches (~650–750 cm⁻¹).

Q. What are the common impurities associated with this compound in pharmaceutical synthesis, and how are they identified?

- Methodological Answer :

- Impurities : Include 2,4-dichloro-6,7-dimethoxyquinazoline (EP Impurity E, CAS 27631-29-4) and 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (EP Impurity D, CAS 28888-44-0) .

- Identification : Use HPLC with reference standards (e.g., LGC MM0085.06 and MM0085.07) and cross-validate with LC-MS/MS for structural confirmation.

Advanced Research Questions

Q. How can heterogeneous catalysts like amine-functionalized MCM-41 improve the synthesis of quinazoline-2,4-dione derivatives, and what are their reusability limits?

- Methodological Answer :

- Mechanism : The MCM-41 catalyst provides a high-surface-area mesoporous structure that stabilizes intermediates via hydrogen bonding and electrostatic interactions, enhancing reaction kinetics in aqueous media .

- Reusability : After 5 cycles, catalytic activity remains >90% of initial efficiency. Post-cycle characterization (e.g., BET surface area analysis) is critical to monitor pore blockage or active-site degradation.

- Optimization : Pre-treatment with dilute acids (e.g., HCl) can regenerate spent catalysts by removing organic residues.

Q. When synthesizing this compound, how can researchers address discrepancies in reported yields between solvent-free CO₂ methods and traditional approaches?

- Methodological Answer :

- Key variables : Reaction temperature (120°C optimal for CO₂ activation), CO₂ pressure (1 bar), and DBU loading (0.2 equivalents) significantly impact yields . Deviations in these parameters may explain lower yields.

- Contradiction resolution : Compare purity of starting materials (e.g., 2-aminobenzonitrile derivatives) and ensure anhydrous conditions to avoid side reactions. Traditional methods may report lower yields due to purification losses from multi-step workflows .

Q. What role does this compound play in the synthesis of cardiovascular drugs like ketanserin, and what coupling reactions are involved?

- Methodological Answer :

- Drug intermediate : The chloroethyl side chain enables nucleophilic substitution reactions. For ketanserin synthesis, it couples with (4-fluorophenyl)(piperidin-4-yl)methanone in methyl isobutyl ketone (MIBK) under reflux with Na₂CO₃ and KI as catalysts .

- Mechanistic insight : The reaction proceeds via an SN2 mechanism, where the piperidine nitrogen attacks the chloroethyl carbon, forming a C-N bond. Kinetic studies should monitor intermediate formation using TLC or in-situ IR.

Q. How do structural modifications in quinazoline-dione derivatives influence their antioxidant properties?

- Methodological Answer :

- Comparative analysis : Fluorinated analogs (e.g., S-86, a pyrimidine-dione derivative) show enhanced lipid peroxidation inhibition (58.12% at 10 µM) compared to non-halogenated derivatives. The chloroethyl group may enhance electron-withdrawing effects, stabilizing radical intermediates .

- Methodology : Assess antioxidant capacity via TBARS assay (measuring malondialdehyde inhibition) and correlate with substituent electronegativity using Hammett parameters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.